![molecular formula C21H24N2O3S B2609637 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea CAS No. 1219841-93-6](/img/structure/B2609637.png)
3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
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Description
3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea, also known as BFTU, is a chemical compound with potential applications in scientific research. BFTU is a urea derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been investigated.
Scientific Research Applications
Radical Ligands and Redox Reactions
Compounds with furan and thiophene units, such as "3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea," are being explored for their redox-active ligand capabilities. These compounds can facilitate the development of novel redox reactions, both stoichiometric and catalytic, by acting as nontraditional ligands for metal centers. The selective deprotonation and oxidation of these ligands yield neutral radicals, which are studied for their electronic properties and potential in enhancing redox reaction mechanisms (Curcio et al., 2018).
Cyclodextrin Complexation
The structural features of "3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea" lend themselves to complexation with cyclodextrins. This interaction has been explored to understand the self-assembly mechanisms of molecular devices, offering insights into the dynamics of photoisomerization within these complexes. Such studies contribute to the development of molecular devices based on the specific binding and isomerization properties of these compounds (Lock et al., 2004).
Synthesis of Heterocyclic Compounds
The molecule is also of interest in synthetic chemistry, particularly in the synthesis of heterocyclic compounds like benzothiazine and oxazine derivatives. The presence of furan and thiophene groups in the molecule facilitates the aza-Piancatelli rearrangement, leading to the formation of these heterocycles. Such reactions highlight the molecule's utility in synthesizing diverse heterocyclic structures with potential applications in pharmaceuticals and materials science (Reddy et al., 2012).
Photooxygenation and Synthesis of γ-Hydroxybutenolides
The thiophenyl and furanyl groups in "3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea" are key to the photooxygenation process that leads to the synthesis of γ-hydroxybutenolides. This process, through a radical chain mechanism, highlights the molecule's role in the synthesis of complex organic compounds with potential applications in organic synthesis and drug development (Kotzabasaki et al., 2016).
Dye-Sensitized Solar Cells
Compounds with furan and thiophene linkers, similar to the structural elements of "3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea," have been investigated for their application in dye-sensitized solar cells (DSSCs). The electronic properties of these linkers influence the efficiency of DSSCs, demonstrating the potential of such molecules in the development of renewable energy technologies (Kim et al., 2011).
properties
IUPAC Name |
3-(4-butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-2-3-11-25-19-8-6-18(7-9-19)22-21(24)23(14-17-10-13-27-16-17)15-20-5-4-12-26-20/h4-10,12-13,16H,2-3,11,14-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJNURXIJSVTLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N(CC2=CSC=C2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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